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Compound of Interest

Compound Name: 2-Oleoyl Glycerol-d5

CAS No.: 946524-37-4

Cat. No.: B587861 Get Quote

Application Note & Protocol
Topic: High-Sensitivity Quantification of 2-Oleoylglycerol (2-OG) in Brain Tissue using Ultra-

Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals in neuroscience,

pharmacology, and clinical research.

Introduction: The Significance of 2-Oleoylglycerol in
Neurobiology
2-Oleoylglycerol (2-OG) is a monoacylglycerol (MAG) structurally similar to the well-

characterized endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2][3] While 2-AG is a primary

endogenous ligand for cannabinoid receptors (CB1 and CB2) and a key modulator of synaptic

transmission, the precise roles of 2-OG in the central nervous system (CNS) are still emerging.

[2][4][5] Found in significant concentrations in the brain, 2-OG levels can vary between different

brain regions and may be altered by physiological states such as stress.[1][6] Recent evidence

suggests 2-OG may act as an agonist for the orphan G protein-coupled receptor GPR119,

which is expressed in the brain, pointing towards a unique signaling function distinct from the

classical endocannabinoid system.[1]
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The quantification of 2-OG in complex biological matrices like brain tissue presents a significant

analytical challenge. Its low abundance, susceptibility to enzymatic degradation by hydrolases

such as monoacylglycerol lipase (MAGL), and the risk of isomerization to the more stable 1-

oleoylglycerol (1-OG) during sample handling necessitate a highly sensitive, specific, and

robust analytical method.[3][7][8]

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-

MS/MS) has become the definitive technique for this application. Its superior chromatographic

resolution separates 2-OG from interfering lipids, while the specificity of Multiple Reaction

Monitoring (MRM) in the mass spectrometer allows for precise detection and quantification,

even at femtomole levels.[9][10][11] This application note provides a comprehensive, field-

proven protocol for the reliable quantification of 2-OG in brain tissue, from sample extraction to

final data analysis.

Principle of the Analytical Method
This method achieves accurate 2-OG quantification through a multi-stage process. First, brain

tissue is rapidly homogenized in the presence of an enzyme inhibitor to prevent the catabolism

of 2-OG. A deuterated internal standard (2-OG-d5) is spiked into the sample at the beginning of

the workflow to account for analyte loss during extraction and to correct for any variability in

instrument response.

A liquid-liquid extraction, based on the established Folch method, is employed to efficiently

partition lipids, including 2-OG, from aqueous and proteinaceous components of the tissue

homogenate.[12][13] Following extraction and solvent evaporation, the lipid residue is

reconstituted and injected into the UPLC-MS/MS system.

Chromatographic separation is achieved on a reversed-phase C18 column, which resolves 2-

OG from other endogenous MAGs and isomers. The analyte then enters the mass

spectrometer, where it is ionized by positive-mode electrospray ionization (ESI+). Quantification

is performed using the highly specific MRM mode, where a specific precursor ion of 2-OG is

selected and fragmented, and a resulting characteristic product ion is monitored for detection.
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Figure 1. Overall experimental workflow for 2-OG quantification.
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Materials and Reagents
Equipment

UPLC System (e.g., Waters Acquity I-Class)

Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS)

Analytical Balance (4-decimal place)

Bead-based or mechanical tissue homogenizer

Refrigerated Centrifuge (capable of >2000 x g and 4°C)

Nitrogen Evaporation System

Vortex Mixer

Calibrated Pipettes

Chemicals and Consumables
2-Oleoylglycerol (≥98% purity) - Cayman Chemical or equivalent

2-Oleoylglycerol-d5 (2-OG-d5) internal standard (IS) - Cayman Chemical or equivalent

Methanol (LC-MS Grade)

Chloroform (HPLC Grade, stabilized with ethanol)

Acetonitrile (LC-MS Grade)

Isopropanol (LC-MS Grade)

Water (LC-MS Grade)

Ammonium Acetate (≥99%, MS Grade)

Acetic Acid (Optima™ LC/MS Grade)
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MAGL inhibitor (e.g., JZL184) - Optional, but recommended[14][15]

Tris-HCl buffer (50 mM, pH 7.4)

Sodium Chloride (NaCl) solution (0.9%)

UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Glass centrifuge tubes with PTFE-lined caps

Autosampler vials with inserts

Experimental Protocols
CAUSALITY & INSIGHT: Maintaining samples at low temperatures (on ice or at 4°C)

throughout the preparation process is critical. This minimizes the enzymatic activity of

hydrolases that can degrade 2-OG and reduces the rate of acyl migration, which causes the

chemical isomerization of 2-OG to 1-OG.[3]

Protocol 1: Preparation of Standards and Quality
Controls (QCs)

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-OG and 2-OG-d5 in

methanol to create individual primary stock solutions. Store at -80°C.

Working Standard Solution (1 µg/mL): Prepare a working standard solution of 2-OG by

diluting the primary stock in methanol.

Calibration Curve Standards: Perform serial dilutions of the 2-OG working standard solution

with Methanol:Water (1:1) to prepare calibration standards ranging from 0.1 ng/mL to 100

ng/mL.

Internal Standard (IS) Spiking Solution (50 ng/mL): Prepare a working solution of 2-OG-d5 in

methanol. This solution will be added to every sample, calibrator, and QC.

Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., Low: 0.5

ng/mL, Medium: 10 ng/mL, High: 80 ng/mL) from the primary stock. QCs are used to assess

the accuracy and precision of the analytical run.
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Protocol 2: Brain Tissue Extraction
This protocol is adapted from the widely used Folch method for lipid extraction.[12][13]

Tissue Weighing: On an analytical balance, weigh approximately 20-50 mg of frozen brain

tissue in a pre-weighed glass tube. Perform this step quickly to prevent thawing.

Homogenization:

Immediately add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v) to the tissue.

Add 10 µL of the 50 ng/mL IS spiking solution (2-OG-d5).

(Optional but Recommended) To prevent enzymatic degradation, the homogenization

solvent can be fortified with a MAGL inhibitor.[15]

Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue

fragments remain. Ensure the sample remains cold.

Phase Separation:

Vortex the homogenate for 2 minutes.

Add 200 µL of 0.9% NaCl solution to induce phase separation.[12]

Vortex vigorously for another 30 seconds.

Centrifuge at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper

aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer

containing the lipids.

Lipid Collection:

Using a glass Pasteur pipette, carefully aspirate the lower chloroform layer, taking care not

to disturb the protein disk.

Transfer the chloroform layer to a clean glass tube.
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Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen at room

temperature until all solvent has evaporated.

Reconstitution: Reconstitute the dried lipid film in 100 µL of Acetonitrile:Isopropanol (1:1, v/v).

Vortex for 30 seconds to ensure the lipids are fully dissolved.

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any insoluble

debris.

Sample Transfer: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS

analysis.

Protocol 3: UPLC-MS/MS Instrumental Analysis
EXPERT INSIGHT: The choice of mobile phase additives, like ammonium acetate and acetic

acid, is crucial. They facilitate the formation of protonated adducts [M+H]⁺ in the ESI source,

which is the most stable and abundant ion for monoacylglycerols, thereby maximizing

sensitivity.[11][16]
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Parameter Condition

UPLC System Waters Acquity I-Class or equivalent

Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Column Temperature 45°C

Mobile Phase A
Water with 5 mM Ammonium Acetate + 0.25%

Acetic Acid

Mobile Phase B
95:5 Acetonitrile:Isopropanol with 5 mM

Ammonium Acetate + 0.25% Acetic Acid

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Gradient Elution

0.0 min: 40% B; 0.5 min: 40% B; 5.0 min: 95%

B; 6.0 min: 95% B; 6.1 min: 40% B; 7.0 min:

40% B

MS System Waters Xevo TQ-XS or equivalent

Ionization Mode Electrospray Ionization, Positive (ESI+)

Capillary Voltage 1.0 kV

Source Temperature 150°C

Desolvation Temp. 500°C

Cone Gas Flow 150 L/hr

Desolvation Gas Flow 1000 L/hr

Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1. UPLC-MS/MS Instrumental Parameters.

MRM Transitions:
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Analyte
Precursor Ion

(m/z)

Product Ion

(m/z)

Cone Voltage

(V)

Collision

Energy (eV)

2-Oleoylglycerol

(2-OG)
357.4 265.2 30 15

2-Oleoylglycerol-

d5 (IS)
362.4 265.2 30 15

Table 2. MRM parameters for quantification of 2-OG. Note: These values should be optimized

for the specific instrument in use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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